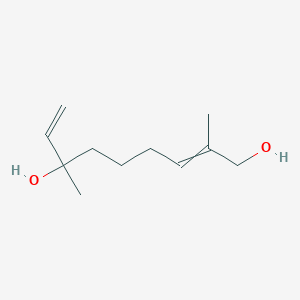
1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-2-propen-1-one is a chemical compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring fused with a chlorophenyl group and a propenone moiety
Preparation Methods
The synthesis of 1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-2-propen-1-one typically involves the condensation of 2-aminobenzimidazole with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex benzimidazole derivatives, which are of interest for their diverse chemical properties.
Biology: Benzimidazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties. They are being investigated for their potential use in developing new therapeutic agents.
Medicine: The compound’s potential as a pharmacophore has led to research into its use in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: In the industrial sector, benzimidazole derivatives are used as corrosion inhibitors, dyes, and catalysts. This compound’s unique structure makes it a candidate for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The chlorophenyl group can enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.
Comparison with Similar Compounds
1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-2-propen-1-one can be compared with other similar benzimidazole derivatives, such as:
2-((1-Benzoyl-1H-benzimidazol-2-yl)thio)-1-(4-chlorophenyl)ethanol: This compound has a similar benzimidazole core but with different substituents, leading to variations in its chemical and biological properties.
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide: Another derivative with a benzimidazole ring, but with additional functional groups that may confer different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
36998-77-3 |
|---|---|
Molecular Formula |
C16H11ClN2O |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
(E)-1-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H11ClN2O/c17-12-8-5-11(6-9-12)7-10-15(20)16-18-13-3-1-2-4-14(13)19-16/h1-10H,(H,18,19)/b10-7+ |
InChI Key |
VLOYJJMQBUMMMP-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14663615.png)
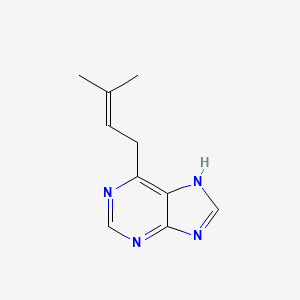
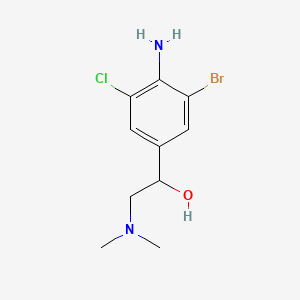
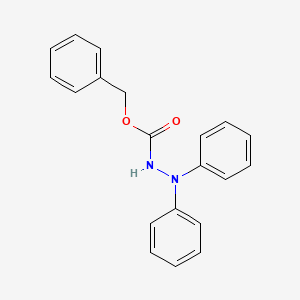

![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
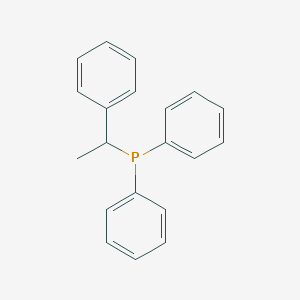
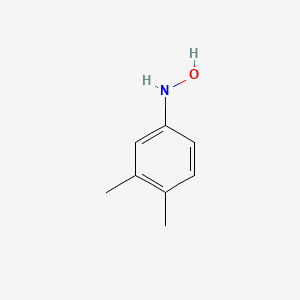
![3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14663662.png)
![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)


